Tranimilast
Description
Overview of Cyclic Nucleotide Phosphodiesterases: Enzyme Classification and Biological Roles
Phosphodiesterases constitute a superfamily of enzymes responsible for the hydrolysis of the phosphodiester bond in cAMP and/or cGMP, thereby terminating their signaling activity. nih.govsigmaaldrich.com In mammals, there are 11 distinct PDE families (PDE1-PDE11), encoded by 21 different genes, with further diversity arising from alternative splicing and the use of multiple promoters. sigmaaldrich.commdpi.comprobiologists.com These families exhibit varying substrate specificities: some are selective for cAMP (PDE4, PDE7, PDE8), others for cGMP (PDE5, PDE6, PDE9), and some hydrolyze both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, PDE11). mdpi.comsigmaaldrich.comijbs.com
PDEs play critical roles in regulating a wide array of biological processes triggered by extracellular signals like hormones, neurotransmitters, and odorants. sigmaaldrich.com Their activity influences cellular functions such as metabolism, gene regulation, ion channel activity, cell growth, and immune responses. nih.govdroracle.aimdpi.comannualreviews.org The specific complement of PDE isoforms expressed in different cell types contributes to the spatial and kinetic characteristics of cyclic nucleotide signaling, enabling compartmentalized signaling within cells. mdpi.comsigmaaldrich.com
Fundamental Principles of Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling in Cellular Regulation
cAMP is a ubiquitous second messenger generated from adenosine 5'-triphosphate (ATP) by adenylyl cyclases. droracle.aimdpi.comfrontiersin.org Its production is typically activated by the binding of hormones or neurotransmitters to G-protein coupled receptors, leading to the activation of adenylyl cyclase. droracle.ai Once generated, cAMP can influence cellular function through several effector molecules, including protein kinase A (PKA), exchange proteins activated by cAMP (EPACs), cyclic nucleotide-gated ion channels (CNG), and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.gov
A primary function of cAMP is the activation of PKA, a serine/threonine kinase. nih.govannualreviews.org Activated PKA can phosphorylate a diverse range of protein substrates, including enzymes involved in metabolism and transcription factors such as cAMP-responsive element-binding protein (CREB). nih.govannualreviews.org Phosphorylated CREB can then bind to cAMP-responsive elements (CRE) in gene promoters, modulating gene transcription. annualreviews.orgijbs.com EPACs represent another class of cAMP effectors that can activate small GTPases like Rap1, influencing pathways distinct from PKA. ijbs.comfrontiersin.org The hydrolysis of cAMP to 5'-AMP by PDEs terminates the cAMP signal, highlighting the critical regulatory role of these enzymes. nih.govmdpi.com
Physiological and Pathophysiological Significance of PDE4 Isoforms in Inflammatory and Immune Responses
The PDE4 family is the largest among the PDE families and is particularly significant due to its selective hydrolysis of cAMP and its prevalent expression in immune and inflammatory cells, as well as in the central nervous system. mdpi.comfrontiersin.orgnih.govwikipedia.org The PDE4 family consists of four genes: PDE4A, PDE4B, PDE4C, and PDE4D. mdpi.com These genes encode numerous isoforms generated through alternative splicing and the use of different promoters, leading to functional diversity despite a conserved catalytic domain. sigmaaldrich.commdpi.com These isoforms are categorized into long, short, super-short, and dead-short forms based on their N-terminal regions, which influence intracellular localization and interaction with other proteins. mdpi.comnih.gov
PDE4 isoforms play a central role in modulating inflammatory and immune responses by regulating intracellular cAMP levels in various immune cells, including T lymphocytes, macrophages, neutrophils, eosinophils, monocytes, and dendritic cells. mdpi.comfrontiersin.orgnih.govresearchgate.net Elevated PDE4 activity leads to decreased intracellular cAMP, which can enhance the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.comresearchgate.net Conversely, increasing cAMP levels through PDE4 inhibition can reduce the release of pro-inflammatory mediators and chemotaxis. nih.govfrontiersin.orgresearchgate.net
Dysregulation of PDE4 activity has been implicated in numerous inflammatory and immune-mediated conditions, including chronic respiratory diseases like COPD and asthma, psoriasis, inflammatory bowel diseases, and rheumatoid arthritis. mdpi.comfrontiersin.orgnih.gov In respiratory inflammation, PDE4 isoforms contribute to processes such as airway hyperresponsiveness and tissue remodeling. mdpi.com
Conceptual Framework for Therapeutic Modulation via PDE4 Inhibition
Given the critical role of PDE4 in hydrolyzing cAMP and its significant involvement in inflammatory and immune pathways, inhibiting PDE4 activity represents a compelling therapeutic strategy for diseases characterized by dysregulated inflammation. mdpi.comfrontiersin.orgnih.gov The conceptual framework for PDE4 inhibition as a therapeutic approach is based on the principle of increasing intracellular cAMP levels. nih.govfrontiersin.orgwikipedia.org
Elevated cAMP activates downstream effectors like PKA and EPACs, leading to a cascade of events that can modulate inflammatory responses. ijbs.comfrontiersin.org This includes the phosphorylation and inactivation of inflammatory mediators, the reduction of pro-inflammatory cytokine and chemokine production, and the increase in anti-inflammatory factors. patsnap.comnih.govfrontiersin.orgresearchgate.net PDE4 inhibition has been shown to suppress inflammatory responses in various immune cells and in experimental models of inflammation. researchgate.netfrontiersin.orgnih.govresearchgate.net
Targeting PDE4 has demonstrated potential in treating a range of inflammatory conditions. frontiersin.orgnih.gov The development of selective PDE4 inhibitors aims to harness these anti-inflammatory effects. Tanimilast, as a PDE4 inhibitor, functions within this framework by preventing the breakdown of cAMP, thereby promoting anti-inflammatory signaling pathways. patsnap.comnih.govresearchgate.net
Research findings support the potential of PDE4 inhibitors in modulating immune cell function. For instance, studies have shown that PDE4 inhibition can regulate the activity of macrophages, neutrophils, monocytes, and dendritic cells. frontiersin.orgnih.gov Furthermore, it can affect T cell activation and the release of cytokines from different T helper cell subsets. frontiersin.orgnih.gov
The development of PDE4 inhibitors, including Tanimilast, focuses on maximizing anti-inflammatory effects while minimizing potential off-target effects. nih.govresearchgate.net The targeted delivery of inhibitors, such as the inhaled formulation of Tanimilast, is explored to achieve higher local concentrations in affected tissues and potentially reduce systemic exposure. patsnap.comnih.gov
Detailed research findings on Tanimilast specifically demonstrate its potent inhibitory activity against PDE4. Tanimilast has been shown to be significantly more potent in inhibiting PDE4 enzymatic activity compared to other PDE4 inhibitors like roflumilast (B1684550) and cilomilast (B62225) in in vitro studies. medkoo.com It effectively inhibits the release of pro-inflammatory mediators, such as tumor necrosis factor-α, from various human and rodent immune cells. medkoo.com Studies in experimental models of pulmonary inflammation and in leukocytes from patients with asthma and COPD have shown its anti-inflammatory properties. researchgate.netresearchgate.net
The table below summarizes some key research findings regarding the potency of Tanimilast compared to other PDE4 inhibitors:
| Compound | PDE4 IC50 (nM) | Relative Potency vs. Roflumilast | Relative Potency vs. Cilomilast |
| Tanimilast | 0.026 ± 0.006 | ~7-fold more potent | ~923-fold more potent |
| Roflumilast | ~0.18 | 1x | - |
| Cilomilast | ~24 | - | 1x |
Note: IC50 values are approximate and may vary depending on the specific assay conditions. medkoo.com
Further research has explored the effects of Tanimilast on specific immune cell functions. For example, studies have indicated that Tanimilast can modulate the activation of dendritic cells induced by viral components, suggesting its potential as an immunomodulator. frontiersin.org
Structure
2D Structure
Properties
IUPAC Name |
[(1S)-1-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)ethyl] 3-(cyclopropylmethoxy)-4-(methanesulfonamido)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2F2N2O8S/c1-45(39,40)35-24-8-6-20(11-27(24)41-15-17-2-3-17)29(37)43-26(12-21-22(31)13-36(38)14-23(21)32)19-7-9-25(44-30(33)34)28(10-19)42-16-18-4-5-18/h6-11,13-14,17-18,26,30,35H,2-5,12,15-16H2,1H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFBPAOSTLMYIV-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)OC(CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O[C@@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)OCC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2F2N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239278-59-1 | |
| Record name | Tranimilast [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239278591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHF-6001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRANIMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0984EU6E2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of Tanimilast Action
Tanimilast as a Highly Potent and Selective Inhibitor of Phosphodiesterase 4 Enzyme Activity
Tanimilast (also known as CHF6001) functions as a highly potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme family. nih.govfrontiersin.orgmedkoo.com PDE4 enzymes are a group of cAMP-specific phosphodiesterases encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and are abundantly expressed in various immune and inflammatory cells. frontiersin.orgmdpi.comnih.gov These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by catalyzing its hydrolysis. frontiersin.orgmdpi.com
Research indicates that tanimilast is significantly more potent in inhibiting PDE4 enzymatic activity compared to other PDE4 inhibitors like roflumilast (B1684550) and cilomilast (B62225). frontiersin.orgmedkoo.com Specifically, tanimilast has demonstrated an IC₅₀ value of 0.026 ± 0.006 nM for PDE4 inhibition. frontiersin.orgmedkoo.comopenrespiratorymedicinejournal.com It inhibits all four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) with comparable potency, indicating a lack of relevant isoform selectivity, similar to other inhibitors like roflumilast. frontiersin.orgmedkoo.com Tanimilast has shown high selectivity for PDE4, with over 20,000-fold selectivity when tested against a broad panel of other phosphodiesterases, including PDE1, PDE2, PDE3, PDE5, PDE6, PDE7A, PDE8A1, PDE9A2, PDE10A2, and PDE11A4. frontiersin.orgmedkoo.com
Here is a table summarizing the potency of Tanimilast against PDE4 compared to other inhibitors:
| Compound | PDE4 Inhibition (IC₅₀) | Selectivity vs. PDE4 (vs. other PDEs) | Isoform Selectivity (PDE4A-D) |
| Tanimilast | 0.026 ± 0.006 nM | >20,000-fold | Non-selective |
| Roflumilast | ~10-fold less potent | Not specified in source | Non-selective |
| Cilomilast | ~900-fold less potent | Not specified in source | PDE4D selective (associated with poor therapeutic index) openrespiratorymedicinejournal.com |
Cellular Accumulation of Cyclic Adenosine Monophosphate (cAMP) Induced by Tanimilast
The primary consequence of PDE4 inhibition by tanimilast is the increase in intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP). nih.govpatsnap.comontosight.aifrontiersin.org In inflammatory cells, PDE4 is a major enzyme responsible for the hydrolysis and degradation of cAMP. frontiersin.orgmdpi.commdpi.com By inhibiting this process, tanimilast prevents the breakdown of cAMP, leading to its accumulation within the cell. nih.govpatsnap.comontosight.aifrontiersin.org
Elevated intracellular cAMP levels are a key mechanism by which PDE4 inhibitors exert their anti-inflammatory effects. frontiersin.orgmdpi.commdpi.com This increase in cAMP concentration shifts the balance towards an anti-inflammatory state. mdpi.comfrontiersin.org
Activation of Protein Kinase A (PKA) and Downstream Phosphorylation Events Mediated by Tanimilast
The accumulation of intracellular cAMP induced by tanimilast leads to the activation of protein kinase A (PKA). patsnap.comavancesenfibrosispulmonar.com PKA is a key downstream effector of cAMP signaling. patsnap.comavancesenfibrosispulmonar.comnih.gov Upon binding of cAMP to its regulatory subunits, the catalytic subunits of PKA are released and become active, enabling them to phosphorylate various target proteins within the cell. patsnap.com
Activation of PKA by tanimilast initiates a cascade of downstream phosphorylation events. patsnap.com These phosphorylation events can affect the activity, localization, and interaction of numerous proteins involved in inflammatory signaling pathways. patsnap.com For instance, increased intracellular cAMP levels and subsequent PKA activation have been linked to the repression of MHC-I transcription. nih.govfrontiersin.org PKA activation is a frequently described kinase activated by cyclic nucleotide signaling that mediates phosphorylation of targets like tyrosine hydroxylase Ser40. nih.gov
Modulation of Gene Expression and Transcriptional Regulation through cAMP-dependent Pathways
Tanimilast-induced increases in intracellular cAMP and subsequent PKA activation can modulate gene expression and transcriptional regulation through cAMP-dependent pathways. nih.govpatsnap.com The cAMP/PKA pathway can influence the activity of transcription factors, leading to altered expression of genes involved in inflammation and immune responses. nih.govpatsnap.com
Studies have shown that tanimilast can upregulate the expression of cAMP-dependent immunosuppressive molecules in dendritic cells, such as IDO1, TSP1, VEGF-A, and Amphiregulin. mdpi.comnih.govresearchgate.net These molecules are known to decrease T cell activation, promote a Th2/Treg profile, and contribute to the resolution of inflammation. mdpi.com The upregulation of these genes has also been observed in sputum cells of COPD patients treated with tanimilast. nih.govresearchgate.net
Furthermore, the cAMP/PKA/ICER pathway has been described to repress MHC-I transcription, an effect that may be mediated by increased cAMP levels induced by tanimilast. nih.govfrontiersin.org
Here is a table illustrating the effect of Tanimilast on the expression of certain genes:
| Gene | Effect of Tanimilast Treatment (in DCs) | Potential Role | Observed in COPD Sputum Cells? |
| IDO1 | Upregulation | Decreases T cell activation | Upregulated (statistical significance not reached) nih.gov |
| TSP1 | Upregulation | Promotes resolution of inflammation | Upregulated nih.gov |
| VEGF-A | Upregulation | Promotes resolution of inflammation | Upregulated nih.gov |
| Amphiregulin | Upregulation | Skews towards Th2/Treg profile, promotes resolution of inflammation | Upregulated nih.gov |
Influence on Nuclear Factor-kappa B (NF-κB) Signaling Pathway Activity
Tanimilast has been shown to influence the activity of the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.orgnih.govmedchemexpress.commedchemexpress.com NF-κB is a protein complex that plays a key role in regulating the transcription of genes involved in inflammatory and immune responses. medchemexpress.com Incorrect regulation of NF-κB is linked to various inflammatory diseases. medchemexpress.com
Published data suggest that tanimilast can fine-tune the activity of NF-κB, potentially reducing the secretion of inflammatory and Th1/Th17 polarizing cytokines. frontiersin.org While tanimilast inhibits NF-κB signaling, studies indicate that it may achieve this by decreasing the recruitment of NF-κB subunits to specific promoters rather than directly affecting its nuclear translocation. frontiersin.org This promoter-specific action could contribute to the variegated modulation of dendritic cell activation observed with tanimilast treatment. frontiersin.org This mechanism is similar to that described for other PDE4 inhibitors like Apremilast. frontiersin.org
In mouse models, tanimilast administered by inhalation decreased the bioluminescence signal in the lungs of mice transiently transfected with an NF-κB responsive element controlling a luciferase gene, indicating inhibition of NF-κB activation. nih.govresearchgate.net This was associated with reduced cell airway infiltration and pro-inflammatory cytokine concentrations. nih.govresearchgate.net
Cellular and Subcellular Pharmacodynamics of Tanimilast
Regulation of Inflammatory Mediator Production and Secretion
Tanimilast demonstrates a potent ability to control inflammatory responses by down-regulating the synthesis and release of multiple pro-inflammatory mediators. nih.gov This regulatory action is crucial in mitigating the excessive inflammation characteristic of various respiratory diseases. mdpi.comnih.gov
Tanimilast has been shown to effectively inhibit the production of a range of pro-inflammatory and T-cell polarizing cytokines across different immune cell types. In studies involving human dendritic cells (DCs), tanimilast decreased the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and cytokines critical for T helper 1 (Th1) and T helper 17 (Th17) polarization, such as IL-12, IL-23, and IL-1β. researchgate.netnih.gov
The inhibitory effect on TNF-α is particularly noteworthy. Tanimilast exhibits sub-nanomolar potency in inhibiting TNF-α release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells. frontiersin.orgnih.gov In human neutrophils stimulated with R848 or LPS, tanimilast dose-dependently reduces the secretion of TNF-α, showing higher potency for inhibiting this cytokine compared to others. mdpi.com Furthermore, in monocyte-derived dendritic cells (moDCs) activated by SARS-CoV-2 single-stranded RNA, tanimilast dose-dependently decreased the production of TNF-α and the Th1-polarizing cytokine IL-12. nih.gov This effect is also observed in alveolar macrophages and lung tissue from patients with Chronic Obstructive Pulmonary Disease (COPD), where tanimilast was more potent than roflumilast (B1684550) in reducing TNF-α production. frontiersin.orgnih.gov
Table 1: Effect of Tanimilast on Pro-inflammatory Cytokine Secretion
| Cytokine | Cell Type | Key Finding | Reference |
|---|---|---|---|
| TNF-α | Dendritic Cells, Neutrophils, PBMCs, Alveolar Macrophages | Dose-dependent inhibition of secretion. mdpi.comnih.govnih.gov Sub-nanomolar potency in PBMCs. frontiersin.org | frontiersin.orgmdpi.comnih.govnih.gov |
| IL-1β | Dendritic Cells | Decreased release, contributing to reduced Th1/Th17 polarization. nih.govnih.gov | nih.govnih.gov |
| IL-6 | Dendritic Cells | Decreased release observed in in-vitro studies. researchgate.netnih.gov | researchgate.netnih.gov |
| IL-12 | Dendritic Cells | Decreased release, impairing Th1-polarizing potential. nih.govnih.govnih.gov | nih.govnih.govnih.gov |
| IL-23 | Dendritic Cells | Decreased release, contributing to reduced Th17 polarization. nih.govnih.gov | nih.govnih.gov |
Tanimilast also modulates the inflammatory environment by suppressing the release of chemokines, which are responsible for recruiting immune cells to sites of inflammation. In human dendritic cells, tanimilast has been documented to decrease the secretion of CXCL8 (IL-8), CCL3 (MIP-1α), CXCL10 (IP-10), and CCL19. researchgate.netnih.gov
The inhibition of CXCL8, a potent neutrophil chemoattractant, has been demonstrated in multiple cell types. Tanimilast dose-dependently reduces the secretion of CXCL8 from human neutrophils. mdpi.com This effect is clinically relevant, as treatment with tanimilast significantly reduced levels of CXCL8 in the sputum of COPD patients. frontiersin.org Similarly, studies on dendritic cells stimulated with SARS-CoV-2 RNA showed a marked reduction in the release of chemokines that amplify inflammatory and immune responses, such as CCL3 and CXCL10. nih.gov
Table 2: Effect of Tanimilast on Chemokine Secretion
| Chemokine | Cell Type / Source | Key Finding | Reference |
|---|---|---|---|
| CXCL8 (IL-8) | Dendritic Cells, Neutrophils, Sputum | Decreased release in vitro and in sputum of COPD patients. frontiersin.orgmdpi.comnih.gov | frontiersin.orgmdpi.comnih.gov |
| CCL3 (MIP-1α) | Dendritic Cells | Reduced secretion following cellular activation. nih.govnih.gov | nih.govnih.gov |
| CXCL10 (IP-10) | Dendritic Cells | Inhibition of release, reducing recruitment of Th1 cells. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |
| CCL19 | Dendritic Cells | Decreased release observed in in-vitro studies. researchgate.netnih.gov | researchgate.netnih.gov |
Tanimilast exerts a significant modulatory effect on lymphocytes, particularly on the secretion of Interferon-gamma (IFN-γ), a key cytokine in Th1-mediated immune responses. Studies have shown that tanimilast reduces the production of IFN-γ by activated CD4+ T cells. nih.govresearchgate.netnih.gov This effect has also been observed in co-culture experiments where tanimilast substantially decreased the percentage of IFN-γ-producing CD8+ T cells. nih.gov In bronchoalveolar lavage (BAL) cells from asthma patients, tanimilast suppressed T-cell receptor-stimulated IFN-γ release, and its effect was greater than that of the corticosteroid beclometasone monopropionate. frontiersin.orgnih.gov Notably, tanimilast was found to be approximately 6000-fold more potent than the earlier PDE4 inhibitor cilomilast (B62225) for the inhibition of IFN-γ release from CD4+ T cells. frontiersin.orgnih.gov
Immunomodulatory Effects on Specific Immune Cell Subsets
Beyond broad anti-inflammatory actions, tanimilast exhibits distinct immunomodulatory properties by finely tuning the function of key immune cells, particularly dendritic cells, thereby shaping the subsequent adaptive immune response. nih.govresearchgate.net
Tanimilast uniquely modulates the activation of dendritic cells. Rather than general suppression, it "finely tunes" the cytokine network secreted by activated DCs. nih.govresearchgate.netnih.gov A primary effect is the skewing of T-cell polarization. Tanimilast diminishes the Th1/Th17 polarizing potential of DCs by reducing the secretion of cytokines like IL-12 and IL-23. nih.govnih.gov Concurrently, it promotes a shift towards a Th2 phenotype. nih.govnih.gov This is achieved without affecting T-cell proliferation, a key difference from corticosteroids like budesonide (B1683875), which primarily block T-cell proliferation. nih.govresearchgate.netersnet.org This targeted modulation suggests a capacity to rebalance immune responses rather than simply suppressing them. nih.gov
The immunomodulatory effects of tanimilast extend to the cell surface phenotype of dendritic cells. A distinctive feature of DCs matured in the presence of tanimilast is an increased ratio of the co-stimulatory molecules CD86 to CD80. nih.govresearchgate.netnih.gov This altered ratio has been correlated with the induction of a Th2 T-cell response. nih.goversnet.org
Furthermore, tanimilast potently upregulates the expression of the surface marker CD141 (also known as Thrombomodulin or BDCA-3) on DCs. nih.govresearchgate.net This increase is observed both in the percentage of CD141-positive cells and in the mean fluorescence intensity (MFI). nih.gov This effect was not observed with the corticosteroid budesonide and has been confirmed in vivo through the upregulation of CD141 in sputum cells from COPD patients treated with tanimilast. nih.gov The expression of CD141 on these tanimilast-modulated DCs correlates with an increased capacity for dead cell uptake, suggesting CD141 may be a marker for a newly described immunomodulatory DC phenotype induced by tanimilast. nih.gov
Neutrophil Effector Mechanisms
Tanimilast exerts significant effects on various effector functions of neutrophils, which are key players in inflammatory responses. nih.govresearchgate.netnih.gov
The adhesion of neutrophils to the vascular endothelium is a critical step in the inflammatory cascade, allowing these immune cells to migrate to sites of injury or infection. nih.gov Tanimilast has been demonstrated to significantly decrease the adhesion of neutrophils to endothelial cells. nih.govresearchgate.netnih.gov This inhibitory effect has been observed in in vitro models where neutrophils, upon stimulation with the bacterial chemoattractant fMLF, exhibit increased adherence to human umbilical vein endothelial cell (HUVEC) monolayers. nih.gov The reduction of neutrophil adhesion by tanimilast suggests a potential mechanism for mitigating the excessive accumulation of neutrophils in inflamed tissues. nih.gov
Upon activation, neutrophils release a variety of potent enzymes stored within their granules, which can contribute to tissue damage. nih.gov Tanimilast has been shown to restrain the exocytosis of several of these granule proteins. nih.govresearchgate.netnih.gov Specifically, it reduces the release of elastase and myeloperoxidase (MPO) from primary (azurophil) granules, and matrix metalloproteinase 9 (MMP-9) from tertiary (gelatinase) granules. nih.gov This inhibition occurs in a dose-dependent manner, with significant effects observed at nanomolar concentrations. nih.gov The ability of tanimilast to curtail the release of these potent enzymes highlights its anti-inflammatory potential. nih.gov
| Granule Protein | Granule Type | Effect of Tanimilast |
|---|---|---|
| Elastase | Primary (Azurophil) | Inhibited |
| Myeloperoxidase (MPO) | Primary (Azurophil) | Inhibited |
| Matrix Metalloproteinase 9 (MMP-9) | Tertiary (Gelatinase) | Inhibited |
Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. nih.govfrontiersin.org However, excessive NET formation can contribute to tissue damage and inflammation. nih.govfrontiersin.orgresearchgate.net Tanimilast has been found to reduce the formation of NETs. nih.govresearchgate.netnih.gov In in vitro experiments where neutrophils are stimulated with PMA to induce NETs, the presence of tanimilast results in less abundant, smaller, and more dispersed NETs. nih.gov This effect is quantified by analyzing the activity of DNA-associated elastase in cell supernatants. nih.govresearchgate.net
Neutrophils are typically short-lived cells that undergo programmed cell death, or apoptosis. nih.gov Tanimilast has been shown to promote the survival of human neutrophils by inhibiting spontaneous apoptosis. nih.govresearchgate.netnih.gov In culture, neutrophils rapidly undergo apoptosis, but the presence of tanimilast significantly reduces the percentage of apoptotic cells in a dose-dependent manner. nih.gov Furthermore, in the presence of pro-survival factors such as lipopolysaccharide (LPS), which delay neutrophil apoptosis, tanimilast further enhances neutrophil survival. nih.gov This effect on neutrophil survival suggests a complex regulatory role for tanimilast in the resolution of inflammation. nih.gov
Monocyte and Macrophage Functional Responses
Monocytes and macrophages are key players in the innate immune system and contribute significantly to the inflammatory processes in chronic respiratory diseases. nih.govnih.govmdpi.com Tanimilast has been shown to modulate the functional responses of these cells, thereby reducing the inflammatory cascade.
Tanimilast exhibits sub-nanomolar potency in inhibiting the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). nih.gov In comparative studies with roflumilast, another PDE4 inhibitor, tanimilast was found to be more potent in reducing TNF-α production in alveolar macrophages (AM) and whole lung tissue from COPD patients. nih.gov
| Sample | Tanimilast EC50 (nM) | Roflumilast EC50 (nM) |
|---|---|---|
| Alveolar Macrophages (AM) | 0.02 | 0.87 |
| Whole Lung Tissue | 0.01 | 0.47 |
| Other Samples | 0.31 | 10.8 |
The marked inhibitory effect of tanimilast on TNF-α production at very low concentrations suggests its potential to significantly dampen the innate immune response, which is often amplified by this key cytokine. nih.gov
Tanimilast has been observed to inhibit the secretion of chemokines such as CCL2 (monocyte chemotactic protein-1 or MCP-1) and CCL4 (macrophage inflammatory protein-1β or MIP-1β) from macrophages. nih.gov In a clinical study involving COPD patients, treatment with tanimilast resulted in a significant reduction of several inflammatory mediators in the sputum, including CCL2 and CCL4, when compared to placebo. nih.gov Specifically, CCL4 was significantly reduced at both tested doses, while CCL2 showed a significant reduction at the higher dose. nih.gov
The inhibitory effects of tanimilast on chemokine secretion are associated with an increase in the nuclear levels of phosphorylated cAMP response element-binding protein (CREB). nih.gov CREB is a transcription factor that becomes activated following the elevation of intracellular cAMP. nih.gov The augmentation of phosphorylated CREB is a key subcellular event that underlies the anti-inflammatory actions of PDE4 inhibitors like tanimilast.
Lymphocyte Subpopulation Responses (e.g., CD4+ T cell modulation)
Lymphocytes are crucial mediators of the adaptive immune response and play a significant role in the pathophysiology of asthma. frontiersin.orgnih.gov Tanimilast has demonstrated the ability to modulate the responses of lymphocyte subpopulations.
In studies using bronchoalveolar lavage (BAL) cells from both mild and moderate asthma patients, tanimilast suppressed the T-cell receptor-stimulated release of interferon-gamma (IFN-γ), interleukin-2 (IL-2), and IL-17. frontiersin.orgnih.gov Notably, the effect of tanimilast on IFN-γ and IL-2 was more pronounced than that of the corticosteroid 17-beclometasone monopropionate. frontiersin.orgnih.gov
Furthermore, research on dendritic cells (DCs) has shown that tanimilast can indirectly influence T-cell polarization. Tanimilast was found to impair the Th1-promoting capacity of LPS-activated monocyte-derived dendritic cells (moDCs) and favor the development of a Th2-oriented immune profile without affecting CD4+ T cell proliferation. nih.govresearchgate.netnih.gov In contrast, the corticosteroid budesonide primarily acted by blocking T cell proliferation. researchgate.netnih.gov Tanimilast also attenuated the proliferation and activation of cytotoxic CD8+ T cells. nih.govnih.gov
| Cell Type | Stimulus | Effect of Tanimilast | Reference |
|---|---|---|---|
| CD4+ T cells (from asthma patients' BAL) | T-cell receptor stimulation | Suppressed IFN-γ, IL-2, and IL-17 release | frontiersin.orgnih.gov |
| CD4+ T cells (co-cultured with moDCs) | LPS-activated moDCs | Skewed towards a Th2 phenotype, no effect on proliferation | nih.govresearchgate.netnih.gov |
| CD8+ T cells (co-cultured with moDCs) | LPS-activated moDCs | Attenuated proliferation and activation | nih.govnih.gov |
Effects on Bronchial Epithelial Cell Inflammatory Responses
Bronchial epithelial cells are the first line of defense in the airways and can be a significant source of inflammatory mediators, particularly in response to respiratory virus infections which are common triggers for asthma and COPD exacerbations. frontiersin.org Tanimilast has shown inhibitory effects on rhinovirus-induced production of cytokines and chemokines (such as CXCL8, IP-10, and RANTES) in human bronchial epithelial cells (BEAS-2B). frontiersin.org Comparative studies indicated that tanimilast had greater potency and likely improved anti-inflammatory efficacy compared to roflumilast in this model. frontiersin.org
Preclinical Pharmacological Characterization and Biological Efficacy
In Vitro Anti-inflammatory Activity in Diverse Human Primary Cells and Cell Lines
Tanimilast has demonstrated potent anti-inflammatory activity in various human cell types relevant to respiratory diseases. nih.govresearchgate.netfrontiersin.org
Peripheral Blood Mononuclear Cells (PBMC) and Leukocyte Subsets
Tanimilast has shown potent inhibition of the release of pro-inflammatory mediators from human peripheral blood mononuclear cells (PBMC) and specific leukocyte subsets. It effectively inhibited the release of tumor necrosis factor-alpha (TNF-α) from LPS-stimulated PBMC with sub-nanomolar IC50 values. nih.govmedkoo.comresearchgate.net
Beyond PBMCs, tanimilast has been shown to modulate the activity of other leukocyte subsets. It decreased the release of pro-inflammatory cytokines (TNF-α, IL-6), chemokines (CXCL8, CCL3, CXCL10, CCL19), and Th1- and Th17-polarizing cytokines (IL-12, IL-23, IL-1β) from human dendritic cells (DCs). nih.govfrontiersin.org Tanimilast also suppressed T-cell receptor-stimulated interferon-gamma (IFN-γ), IL-2, and IL-17 release in bronchoalveolar lavage (BAL) cells from asthma patients, showing greater effect on IFN-γ and IL-2 compared to beclometasone monopropionate. nih.gov Furthermore, tanimilast potently inhibited fMLP-evoked reactive oxygen species (ROS) production from human neutrophils and C5a-induced chemotaxis in mouse neutrophils, suggesting effects on neutrophil function relevant to inflammation. nih.gov
Interactive Table 1: Tanimilast Inhibition of Inflammatory Mediator Release from Human Leukocytes
| Cell Type | Stimulus | Mediator Inhibited | Potency (e.g., IC50) | Citation |
| PBMC | LPS | TNF-α | Sub-nanomolar IC50 | nih.govmedkoo.comresearchgate.net |
| Dendritic Cells | Various (including SCV2-RNA) | TNF-α, IL-6, CXCL8, CCL3, CXCL10, CCL19, IL-12, IL-23, IL-1β, IFN-β, CXCL9 | Dose-dependent reduction | nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net |
| BAL Cells (Asthma) | T-cell receptor stimulation | IFN-γ, IL-2, IL-17 | Greater effect than beclometasone on IFN-γ, IL-2 | nih.gov |
| Neutrophils | fMLP | ROS production | Highly potent (IC50 = 1.97 nM for adhesion inhibition) | nih.govmdpi.comresearchgate.net |
| Neutrophils | C5a | Chemotaxis | Potent inhibition | nih.gov |
| Neutrophils | R848, LPS | TNF-α, CXCL8 | Dose-dependent reduction, higher potency for TNF-α | mdpi.com |
Alveolar Macrophages and Lung Tissue Preparations
Studies using alveolar macrophages (AM) and lung tissue from COPD patients have shown that tanimilast is a potent inhibitor of TNF-α production. Tanimilast demonstrated lower EC50 values for TNF-α inhibition in AM and whole lung tissue compared to roflumilast (B1684550). nih.govnih.gov Specifically, EC50 values for tanimilast were 0.02 nM in AM from COPD patients, 0.01 nM in AM from smoking controls, and 0.31 nM in lung tissue from COPD patients. This compares to roflumilast EC50 values of 0.87 nM, 0.47 nM, and 10.8 nM in the respective samples. nih.govnih.gov Tanimilast also inhibited the secretion of chemokines CCL2 (MCP-1) and CCL4 (MIP-1β) from macrophages. nih.govnih.gov These effects were associated with increased nuclear levels of phosphorylated cAMP response element-binding protein (CREB), indicating a mechanism linked to intracellular cAMP elevation. nih.gov
Interactive Table 2: Tanimilast Inhibition of TNF-α Production in Alveolar Macrophages and Lung Tissue
| Sample Type | Source | Stimulus | Tanimilast EC50 (nM) | Roflumilast EC50 (nM) | Citation |
| Alveolar Macrophages | COPD Patients | LPS | 0.02 | 0.87 | nih.govnih.gov |
| Alveolar Macrophages | Smoking Controls | LPS | 0.01 | 0.47 | nih.govnih.gov |
| Lung Tissue | COPD Patients | LPS | 0.31 | 10.8 | nih.govnih.gov |
Rhinovirus-infected Human Bronchial Epithelial Cells
Tanimilast has been shown to possess anti-inflammatory properties in rhinovirus-infected human bronchial epithelial cells. frontiersin.orgfrontiersin.orgnih.gov While specific data on cytokine or chemokine inhibition in this model were not detailed in the provided snippets, its activity in this context is mentioned as part of its broad anti-inflammatory profile in various cell types relevant to respiratory inflammation. frontiersin.orgfrontiersin.orgnih.gov
Ex Vivo Efficacy in Human Tissue Models
Beyond isolated cells, the efficacy of tanimilast has been evaluated in more complex human tissue models, such as precision cut lung slices. atsjournals.orgatsjournals.orgatsjournals.orglarvol.comresearcher.liferesearchgate.net
Precision Cut Lung Slices (PCLS) Derived from Explanted Human Lungs
Precision Cut Lung Slices (PCLS) derived from explanted human lungs, particularly from patients with COPD, have been used to assess the effects of tanimilast on key pathological features of chronic respiratory diseases. atsjournals.orgatsjournals.orgatsjournals.orglarvol.comresearcher.liferesearchgate.net Studies using PCLS from COPD patients have investigated the impact of tanimilast on inflammation, fibrosis, and mucus hyperproduction markers. atsjournals.orgatsjournals.orgatsjournals.orglarvol.com
In PCLS derived from explanted COPD lungs, treatment with tanimilast at a concentration of 0.1 µM resulted in significant reductions in the secretion of inflammatory and pro-fibrotic mediators. atsjournals.orgatsjournals.orgatsjournals.org Specifically, a reduction in MCP-1 (CCL2) secretion by 44% and collagen (Col1a1) secretion by 45.8% was detected after treatment with 0.1 µM tanimilast. atsjournals.orgatsjournals.orgatsjournals.org These findings further support the anti-inflammatory and potential anti-fibrotic effects of tanimilast in a relevant human tissue context. atsjournals.orgatsjournals.orgatsjournals.orglarvol.com
Interactive Table 3: Tanimilast Effects on Inflammatory and Fibrosis Markers in COPD PCLS
| Marker | Tanimilast Concentration (µM) | Percentage Reduction | Citation |
| MCP-1 (CCL2) | 0.1 | 44% | atsjournals.orgatsjournals.orgatsjournals.org |
| Collagen (Col1a1) | 0.1 | 45.8% | atsjournals.orgatsjournals.orgatsjournals.org |
Modulation of Mucus Hyperproduction Markers (e.g., MUC5AC, MUC5B)
Mucus hyperproduction is a significant feature of chronic respiratory diseases like COPD. atsjournals.orgatsjournals.orgatsjournals.orgmanchester.ac.ukbiorxiv.org Studies using PCLS from COPD patients have specifically assessed the ability of tanimilast to modulate the secretion of key mucin markers, MUC5AC and MUC5B. atsjournals.orgatsjournals.orgatsjournals.orglarvol.com
Treatment of COPD-derived PCLS with 0.1 µM tanimilast led to a significant reduction in the secretion of both MUC5AC and MUC5B. atsjournals.orgatsjournals.orgatsjournals.org A 50.6% reduction in MUC5AC secretion and a 31% reduction in MUC5B secretion were observed relative to untreated slices. atsjournals.orgatsjournals.orgatsjournals.org These results indicate that tanimilast can directly impact mucus hyperproduction in human lung tissue from patients with COPD, highlighting a potential therapeutic benefit in addressing this aspect of the disease. atsjournals.orgatsjournals.orgatsjournals.orglarvol.com
Interactive Table 4: Tanimilast Effects on Mucin Secretion in COPD PCLS
| Mucin Marker | Tanimilast Concentration (µM) | Percentage Reduction | Citation |
| MUC5AC | 0.1 | 50.6% | atsjournals.orgatsjournals.orgatsjournals.org |
| MUC5B | 0.1 | 31% | atsjournals.orgatsjournals.orgatsjournals.org |
Inhibition of Fibrosis-related Markers (e.g., Col1a1)
Preclinical investigations have explored the potential of tanimilast to inhibit markers associated with fibrosis. In studies utilizing Precision Cut Lung Slices (PCLS) derived from patients with COPD, tanimilast demonstrated an inhibitory effect on the secretion of collagen type I alpha 1 (Col1a1). atsjournals.orgatsjournals.org Specifically, treatment with tanimilast at a concentration of 0.1 µM resulted in a significant reduction in Col1a1 secretion by 45.8% relative to untreated slices. atsjournals.orgatsjournals.org This finding suggests a potential role for tanimilast in modulating fibrotic processes in the context of chronic respiratory diseases.
Reduction of Pro-inflammatory Chemokines (e.g., MCP-1) in Tissue Culture Supernatants
Tanimilast has been shown to reduce the levels of pro-inflammatory chemokines in tissue culture supernatants from various cell types relevant to respiratory inflammation. Studies using human COPD patient-derived PCLS demonstrated that tanimilast (0.1 µM) significantly inhibited the secretion of Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2) by 44%. atsjournals.orgatsjournals.org Furthermore, tanimilast inhibited the secretion of CCL2 (MCP-1) and CCL4 (MIP-1β) from macrophages. nih.govfrontiersin.org In human neutrophils stimulated with pro-inflammatory stimuli, tanimilast dose-dependently reduced the secretion of CXCL8 (IL-8). mdpi.comcore.ac.uk These findings highlight the ability of tanimilast to suppress the release of key chemokines involved in the recruitment and activation of inflammatory cells.
In Vivo Anti-inflammatory Effects in Experimental Rodent Models of Pulmonary Inflammation
Tanimilast has demonstrated robust anti-inflammatory effects in a variety of experimental rodent models designed to mimic aspects of pulmonary inflammation seen in respiratory diseases. nih.govresearchgate.netresearchgate.netnih.govdntb.gov.uafrontiersin.orgresearchgate.net These models utilize different stimuli to induce inflammation, providing insights into the compound's efficacy across various inflammatory pathways. nih.gov
Acute and Sub-chronic Pulmonary Inflammation Models (e.g., Lipopolysaccharide-induced)
Acute and sub-chronic pulmonary inflammation models, particularly those induced by lipopolysaccharide (LPS), have been used to evaluate the anti-inflammatory effects of tanimilast. nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.net In LPS-exposed rats, intratracheal administration of tanimilast dose-dependently inhibited pulmonary neutrophilia. nih.gov A statistically significant inhibition was observed at 0.1 µmol/kg, with maximal inhibition (77%) achieved at 1 µmol/kg. nih.gov This effect was comparable to that of budesonide (B1683875) at 1 mmol/kg (77%). nih.gov In mice transiently transfected with an NF-κB responsive element driving luciferase expression (NF-κB-luc), lung instillation of LPS increased the bioluminescence signal, which was decreased by inhaled tanimilast. nih.govresearchgate.netresearchgate.net Tanimilast also decreased cell airway infiltration in this model. nih.govresearchgate.netresearchgate.net
Allergen-induced Airway Inflammation Models
Experimental models of allergen-induced airway inflammation have also been utilized to assess tanimilast's efficacy. nih.govdntb.gov.uamdpi.comnih.govbiorxiv.org In an ovalbumin-sensitized Brown-Norway rat model, intratracheal administration of tanimilast counteracted the antigen-induced decline in lung function parameters, such as forced vital capacity (FVC) and forced expiratory volume at 200 milliseconds (FEV200), with an ED50 of 0.1 µmol/kg. nih.gov Tanimilast was also effective in reducing antigen-induced eosinophilia in bronchoalveolar lavage fluid (BALF) in this model. nih.gov
Cigarette Smoke Exposure Models of Lung Inflammation
Cigarette smoke exposure models in rodents have been employed to investigate the effects of tanimilast on lung inflammation relevant to conditions like COPD. nih.govfrontiersin.orgersnet.orgnih.gov Preclinical studies using these models have shown that tanimilast exhibits anti-inflammatory effects in the context of cigarette smoke-induced lung inflammation. nih.govfrontiersin.org
Analysis of Cellular Infiltration and Pro-inflammatory Cytokine Concentrations in Bronchoalveolar Lavage Fluid (BALF)
Analysis of bronchoalveolar lavage fluid (BALF) is a common method to assess the inflammatory response in the lungs of rodent models. Studies with tanimilast have consistently shown reductions in cellular infiltration and pro-inflammatory cytokine concentrations in BALF across various models of pulmonary inflammation. nih.govmdpi.comresearchgate.netresearchgate.net
In LPS-induced lung inflammation models, tanimilast decreased total cell airway infiltration and neutrophil recruitment in BALF. nih.govmdpi.comresearchgate.netresearchgate.net Analysis of BALF has also revealed that tanimilast reduces the concentrations of various pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, CXCL8 (IL-8), CCL2 (MCP-1), and CCL4 (MIP-1β). nih.govresearchgate.netresearchgate.netplos.orgersnet.org Furthermore, tanimilast has been shown to inhibit interferon-gamma (IFN-γ) release. frontiersin.org
The consistent findings across different rodent models and inflammatory stimuli underscore the broad anti-inflammatory activity of tanimilast in the lung, as evidenced by the reduction in inflammatory cell influx and the suppression of key pro-inflammatory mediators in BALF.
Here are some data points presented in tables:
| Study Model (In Vivo) | Stimulus | Measured Parameter in BALF | Tanimilast Effect | Citation |
| NF-κB-luc Transgenic Mice | LPS | Bioluminescence signal (NF-κB activation) | Decreased | nih.govresearchgate.netresearchgate.net |
| NF-κB-luc Transgenic Mice | LPS | Cell airway infiltration | Decreased | nih.govresearchgate.netresearchgate.net |
| LPS-exposed Rats | LPS | Pulmonary neutrophilia | Dose-dependent inhibition (up to 77% at 1 µmol/kg) | nih.gov |
| Ovalbumin-sensitized Brown-Norway Rats | Ovalbumin | Eosinophilia | Reduced | nih.gov |
| Various Rodent Models | Various | Pro-inflammatory cytokine concentrations (e.g., TNF-α, IL-6, etc.) | Reduced | nih.govresearchgate.netresearchgate.netplos.orgersnet.org |
| Study Model (In Vitro - Tissue Culture) | Cell Type/Tissue | Measured Parameter in Supernatant | Tanimilast Effect | Citation |
| Human COPD Patient-derived PCLS | Lung Slices | Col1a1 secretion | 45.8% reduction (0.1 µM) | atsjournals.orgatsjournals.org |
| Human COPD Patient-derived PCLS | Lung Slices | MCP-1 secretion | 44% reduction (0.1 µM) | atsjournals.orgatsjournals.org |
| Macrophages | Macrophages | CCL2 (MCP-1) secretion | Inhibited | nih.govfrontiersin.org |
| Macrophages | Macrophages | CCL4 (MIP-1β) secretion | Inhibited | nih.govfrontiersin.org |
| Human Neutrophils | Neutrophils | CXCL8 (IL-8) secretion | Dose-dependent reduction | mdpi.comcore.ac.uk |
| Human Neutrophils | Neutrophils | TNF-α secretion | Dose-dependent reduction | mdpi.comcore.ac.uk |
| CD4+ T cells | Lymphocytes | IFN-γ release | Inhibited | frontiersin.org |
Drug Metabolism and Pharmacokinetic Characteristics Relevant to Biological Activity
Absorption and Distribution Profiles in Preclinical Pharmacokinetic Models
Preclinical studies have investigated the absorption and distribution of tanimilast. Following intratracheal administration in animal models, tanimilast demonstrated sustained concentrations in lung tissue. nih.gov This localized delivery and retention in the lungs are key to its intended therapeutic effect. Preclinical data indicate very limited systemic bioavailability after inhaled administration, with plasma concentrations significantly lower than those observed in lung tissue. nih.gov
Lung Retention and Localized Pulmonary Exposure Dynamics
A key characteristic of tanimilast is its excellent lung retention, which contributes to its robust pulmonary anti-inflammatory profile. nih.gov The inhaled delivery is designed to maximize the drug's concentration at the site of action in the lungs while minimizing systemic exposure. nih.govopenrespiratorymedicinejournal.com This targeted approach is intended to enhance therapeutic effects in the lung and potentially reduce the systemic side effects typically associated with oral PDE4 inhibitors. nih.govopenrespiratorymedicinejournal.com Studies have shown significantly higher drug levels in the lungs compared to systemic circulation, with one source indicating approximately 2000-fold higher levels in the lungs. openrespiratorymedicinejournal.com
Systemic Exposure and Its Relationship to Pulmonary Effects
Tanimilast is designed to have low systemic exposure following inhaled administration. nih.govopenrespiratorymedicinejournal.com This limited systemic presence is directly related to the goal of reducing systemic adverse events commonly seen with orally administered PDE4 inhibitors. nih.govnih.gov Despite low systemic levels, tanimilast has demonstrated robust anti-inflammatory effects in preclinical pulmonary inflammation models and in clinical studies in the airways of COPD patients. nih.govopenrespiratorymedicinejournal.comnih.gov This suggests that the therapeutic effects are primarily driven by high local concentrations in the lung tissue rather than systemic exposure. nih.gov
Studies in healthy male volunteers receiving a single inhaled dose of non-radiolabeled tanimilast and a concomitant intravenous (IV) microtracer dose of [14C]-tanimilast provided insights into its systemic disposition. The inhaled absolute bioavailability was found to be approximately 50%. researchgate.netresearchgate.netnih.gov Following IV administration, the plasma clearance was 22 L/h, and the steady-state volume of distribution was 201 L. researchgate.netresearchgate.netnih.gov The plasma half-life was shorter after IV administration (14 hours) compared to inhaled administration (39 hours), suggesting that plasma elimination might be limited by the absorption rate from the lungs after inhalation. researchgate.netresearchgate.netnih.gov
Major Metabolic Pathways (e.g., ester hydrolysis, hydroxylation, glucuronidation)
Tanimilast undergoes significant metabolism, primarily in the liver. researchgate.netnih.gov The main route of elimination is through metabolic transformation rather than direct excretion of the parent compound. researchgate.netnih.govnih.gov Based on the chemical structure and general metabolic pathways for similar compounds, major metabolic routes are expected to include ester hydrolysis and hydroxylation. nih.govresearchgate.netmdpi.comtaylorfrancis.com Glucuronidation is also a common Phase II metabolic pathway that can occur after Phase I reactions like hydroxylation or hydrolysis, leading to more water-soluble metabolites for excretion. researchgate.netmdpi.comtaylorfrancis.comnih.gov
A study using a [14C]-microtracer co-administered with an inhaled dose in healthy male volunteers indicated that [14C]-tanimilast was the major radioactive compound in plasma. researchgate.netresearchgate.netnih.gov While no metabolites accounting for more than 10% of the circulating drug-related exposure in plasma or the administered dose in excreta were detected, this suggests that while metabolism is the predominant elimination route, no single major circulating metabolite exceeding the regulatory qualification threshold was identified in this specific study. researchgate.netresearchgate.netnih.gov Hepatic impairment is considered important to evaluate due to the predominant elimination through liver metabolism. nih.gov
Elimination Pathways and Excretion Characteristics
The primary route of elimination for tanimilast is through metabolism, with subsequent excretion of metabolites. researchgate.netnih.govnih.gov Following IV administration of [14C]-tanimilast in healthy male volunteers, 79% of the dose was recovered in excreta as total-[14C]. researchgate.netresearchgate.netnih.gov The majority of this recovered radioactivity was found in feces (71%), with a smaller proportion in urine (8%). researchgate.netresearchgate.netnih.gov Very minimal recovery of unchanged tanimilast was observed in urine (no recovery) and feces (0.3%), further supporting that metabolism is the predominant elimination pathway. researchgate.netresearchgate.netnih.gov Renal impairment, despite minor renal excretion of the parent drug, can still potentially impact metabolism and elimination via the hepatic route, highlighting the importance of evaluating its effect on tanimilast pharmacokinetics. nih.gov
Here is a summary of key pharmacokinetic parameters from the healthy volunteer study:
| Parameter | Value (IV Administration) | Value (Inhaled Administration) | Unit | Source |
| Absolute Bioavailability | - | ~50% | % | researchgate.netresearchgate.netnih.gov |
| Plasma Clearance | 22 | - | L/h | researchgate.netresearchgate.netnih.gov |
| Steady-State Volume of Distribution | 201 | - | L | researchgate.netresearchgate.netnih.gov |
| Plasma Half-Life | 14 | 39 | hours | researchgate.netresearchgate.netnih.gov |
| Total [14C] Recovery in Excreta | 79% | - | % of dose | researchgate.netresearchgate.netnih.gov |
| [14C] in Feces | 71% | - | % of dose | researchgate.netresearchgate.netnih.gov |
| [14C] in Urine | 8% | - | % of dose | researchgate.netresearchgate.netnih.gov |
| Unchanged Tanimilast in Urine | Not recovered | - | - | researchgate.netresearchgate.netnih.gov |
| Unchanged Tanimilast in Feces | 0.3% | - | % of dose | researchgate.netresearchgate.netnih.gov |
Molecular Interactions and Signaling Pathway Crosstalk
Tanimilast Modulation of Immune Responses to Viral Components
Tanimilast has been shown to modulate immune responses, particularly those triggered by viral components. Studies using in vitro models with SARS-CoV-2 genomic ssRNA (SCV2-RNA) have provided insights into these effects on dendritic cells (DCs), key regulators of both inflammatory and immune responses. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgciteab.com
Effects on Dendritic Cell Activation Induced by Viral ssRNAs (e.g., SARS-CoV-2 ssRNAs)
In an in vitro model utilizing human monocyte-derived dendritic cells (moDCs) stimulated with SCV2-RNA, Tanimilast effectively blunted the proinflammatory activation of these cells. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org Notably, Tanimilast achieved this modulation without impairing the acquisition of typical maturation markers such as CD83, CD86, and MHC-II, or the lymph node homing receptor CCR7. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org This is in contrast to the effects observed with β-methasone, a reference steroid anti-inflammatory drug, which did inhibit the acquisition of these maturation markers. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org This suggests that Tanimilast induces a distinct state of immunomodulatory DCs, sometimes referred to as "semi-mature DCs," which may be beneficial in preventing excessive responses in peripheral tissues. mims.com
Selective Reduction of Viral-Induced Cytokines and Chemokines
A key effect of Tanimilast on DCs stimulated with viral ssRNAs, such as SCV2-RNA, is the selective reduction in the release of various proinflammatory cytokines and chemokines. Tanimilast treatment led to a decrease in the secretion of TNF-α and IL-6, as well as the chemokines CCL3, CXCL9, and CXCL10, which are known to amplify inflammatory and immune responses by recruiting innate and Th1 effector cells. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org Furthermore, Tanimilast reduced the production of Th1-polarizing cytokines, including IL-12 and type I IFNs. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org In other studies involving LPS-stimulated human DCs, Tanimilast also decreased the release of CXCL8, CCL19, IL-23, and IL-1β. wikipedia.orgfishersci.canih.gov This broad modulatory effect on multiple cytokines and chemokines may offer advantages compared to therapies targeting single mediators. wikipedia.orgmims.com
The following table summarizes the effect of Tanimilast on the secretion of key cytokines and chemokines by SCV2-RNA-stimulated moDCs:
| Mediator | Effect of Tanimilast |
| TNF-α | Decreased release |
| IL-6 | Decreased release |
| IL-12 | Decreased release |
| Type I IFNs | Decreased release |
| CCL3 | Decreased release |
| CXCL9 | Decreased release |
| CXCL10 | Decreased release |
| CXCL8 | Decreased release |
| CCL19 | Decreased release |
| IL-23 | Decreased release |
| IL-1β | Decreased release |
Influence on Major Histocompatibility Complex Class I (MHC-I) Molecule Expression
Tanimilast has been observed to influence the expression of MHC-I molecules on activated DCs. In SCV2-RNA-activated DCs, Tanimilast blocked the increase in MHC-I molecules. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgmims.com This effect was also observed with β-methasone. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgmims.com The reduction in MHC-I expression, in conjunction with the blockade of IL-12, is considered to contribute to the observed curtailing of CD8+ T cell proliferation and activation. wikipedia.orgmims.com This suggests a mechanism by which Tanimilast may temper potentially excessive cytotoxic CD8+ T cell responses. wikipedia.orgmims.com
Mechanistic Interplay with Glucocorticoid Signaling Pathways in Cellular Models
While Tanimilast and glucocorticoids like β-methasone and budesonide (B1683875) are both utilized for their anti-inflammatory properties, studies comparing their effects in cellular models highlight distinct mechanisms rather than a direct mechanistic interplay between their signaling pathways. Tanimilast, as a PDE4 inhibitor, primarily acts by increasing intracellular cAMP levels, which subsequently influences various downstream targets including the inhibition of the NF-κB signaling pathway. fishersci.caguidetopharmacology.org Glucocorticoids, on the other hand, exert their effects by binding to intracellular glucocorticoid receptors, leading to the modulation of gene expression. wikipedia.org
Comparative studies have shown that Tanimilast and glucocorticoids can have similar outcomes on certain aspects of immune responses, such as the reduction of MHC-I expression and the inhibition of CD8+ T cell activation. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgmims.com However, they differ in their impact on DC maturation markers and T cell polarization. Tanimilast does not impair the acquisition of maturation markers like CD83, CD86, and MHC-II, and it skews CD4+ T cell polarization towards a Th2 phenotype. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org In contrast, β-methasone can inhibit DC phenotypical maturation and CD4+ T cell proliferation without necessarily skewing towards a Th2 phenotype. wikipedia.orgwikipedia.org These differences suggest that while both drug classes have anti-inflammatory effects, they achieve them through distinct molecular mechanisms and result in qualitatively different immunomodulatory profiles. The co-administration of Tanimilast with inhaled glucocorticoids has been explored, suggesting a potential for complementary effects rather than a direct interaction at the signaling pathway level. nih.govprobes-drugs.orgguidetopharmacology.orgscribd.comfishersci.ca
Role in Modulating Inflammatory Endotypes Through Distinct Biological Pathways
Tanimilast plays a role in modulating inflammatory endotypes, particularly by promoting a shift towards a type 2 immune response. Studies have shown that Tanimilast skews CD4+ T cell differentiation towards a Th2 phenotype. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgnih.govguidetopharmacology.org This is in contrast to its inhibitory effects on Th1 and Th17 polarizing cytokines. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org
Furthermore, Tanimilast upregulates the expression of several cAMP-dependent immunosuppressive molecules in stimulated DCs, including IDO1, TSP-1, VEGF-A, and Amphiregulin. nih.govguidetopharmacology.orguni.lu These molecules are known to contribute to the skewing towards a Th2/Treg profile and the promotion of inflammation resolution. uni.lu This upregulation of immunosuppressive mediators represents a distinct biological pathway influenced by Tanimilast that contributes to its immunomodulatory effects and its association with a type 2 endotype. nih.govguidetopharmacology.org The ability of Tanimilast to fine-tune the activity of inflammatory transcription factors like NF-κB also contributes to its broad modulatory effect on cytokine and chemokine secretion. mims.comfishersci.caguidetopharmacology.org
Comparison of Anti-inflammatory Potency and Mechanism with Other PDE4 Inhibitors
Tanimilast is characterized as a novel, highly potent, and selective inhaled inhibitor of PDE4 isoforms A-D. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgnih.gov Its mechanism of action, like other PDE4 inhibitors, involves increasing intracellular cAMP levels by inhibiting the hydrolysis of cAMP by PDE4 enzymes. wikipedia.orgscribd.comnih.gov This leads to a reduction in the release of a wide range of inflammatory mediators from various immune cells. wikipedia.orgnih.gov
Comparisons with other PDE4 inhibitors, such as roflumilast (B1684550) and cilomilast (B62225), have highlighted Tanimilast's potency. Tanimilast was found to be significantly more potent than both roflumilast and cilomilast in inhibiting PDE4 enzymatic activity, with an IC50 of 0.026 ± 0.006 nM. It also demonstrated higher potency in inhibiting TNF-α release from human peripheral blood mononuclear cells compared to cilomilast. wikipedia.org
| PDE4 Inhibitor | PDE4 IC50 (nM) (where available) | TNF-α Inhibition Potency (vs. Tanimilast) | Notes |
| Tanimilast | 0.026 ± 0.006 | Reference | Potent, selective, inhaled |
| Roflumilast | 0.87 (TNF-α in AM) wikipedia.org | Less potent than Tanimilast wikipedia.org | Oral, selective |
| Cilomilast | >20000-fold less selective vs PDE4 compared with a panel of PDEs | Less potent than Tanimilast wikipedia.org | Oral, selective (more selective for PDE4D) wikipedia.org |
The inhaled route of administration for Tanimilast is a key distinction compared to oral PDE4 inhibitors like roflumilast and cilomilast. This delivery method is designed to maximize the drug's concentration in the lungs, the primary site of inflammation in respiratory diseases, while minimizing systemic exposure. wikipedia.orgwikipedia.orgnih.gov This targeted delivery contributes to a potentially improved tolerability profile compared to oral PDE4 inhibitors, which have been associated with systemic side effects. wikipedia.orgnih.gov Tanimilast's ability to interact with all three regions of the PDE4B catalytic binding pocket is also suggested to contribute to its enhanced inhibitory potency and favorable binding kinetics. wikipedia.org
Biomarker Research for Mechanistic Insight and Pharmacodynamic Correlates
Identification of Molecular Signatures Associated with PDE4 Activity and Tanimilast Response
Identifying molecular signatures associated with PDE4 activity is a key step in understanding the mechanism of action of PDE4 inhibitors like tanimilast and predicting treatment response. A PDE4 gene expression signature in blood has been developed using data from studies like ECLIPSE (Evaluation of COPD to Longitudinally Identify Predictive Surrogate Endpoints). atsjournals.orgatsjournals.org This signature has been evaluated using transcriptome data from studies such as BIOMARKER (Pharmacodynamics, Pharmacokinetics and Safety of Two Doses of CHF6001 DPI in Subjects With Moderate, Severe COPD) to validate the association between PDE4 signaling and target biomarkers. atsjournals.orgatsjournals.org
In the BIOMARKER study, lower serum IL-8 levels were consistently associated with higher PDE4 activity. nih.govatsjournals.orgatsjournals.org This suggests that serum IL-8 could be a potential biomarker reflecting the level of PDE4 activation. atsjournals.orgatsjournals.org Further analysis of the PIONEER study (A 24-Week Dose Ranging Study to Evaluate the Efficacy and Safety of Four Doses of a New PDE4 Inhibitor in Patients with COPD) demonstrated that lower baseline serum IL-8 levels were associated with a greater clinical response to tanimilast, indicated by a reduction in exacerbation rates. nih.govnih.govatsjournals.orgatsjournals.org
Investigation of Inflammatory Markers in Relevant Human Biological Samples as Pharmacodynamic Indicators
Tanimilast has been shown to modulate various inflammatory markers in human biological samples, particularly in the airways. In a Phase IIa study, tanimilast decreased inflammatory markers in both blood and induced sputum of COPD patients. mdpi.comnih.gov While the impact on gene expression in blood was minimal, a significant number of genes were differentially expressed in sputum cells after treatment. nih.gov
In sputum samples from COPD patients with chronic bronchitis, tanimilast significantly reduced inflammatory mediators compared to placebo, including leukotriene B4 (LTB4), C-X-C motif chemokine ligand 8 (CXCL8/IL-8), macrophage inflammatory protein 1β (MIP1β/CCL4), matrix metalloproteinase 9 (MMP9), and tumor necrosis factor α (TNFα). nih.goversnet.org Monocyte chemotactic protein 1 (MCP-1/CCL2) was also significantly reduced at higher doses. nih.gov
In vitro studies using human neutrophils have shown that tanimilast dose-dependently reduces the secretion of pro-inflammatory cytokines like TNF-α and CXCL8, with higher potency observed for TNF-α inhibition. mdpi.comnih.gov
Data on changes in inflammatory markers in sputum are summarized in the table below:
| Inflammatory Marker | Effect of Tanimilast in Sputum (vs. Placebo) | Significance (p-value) | Source |
| Leukotriene B4 (LTB4) | Reduced | < 0.05 | nih.goversnet.org |
| CXCL8 (IL-8) | Reduced | < 0.05 | nih.goversnet.org |
| MIP1β (CCL4) | Reduced | < 0.05 | nih.goversnet.org |
| MMP9 | Reduced | < 0.05 | nih.goversnet.org |
| TNFα | Reduced | < 0.05 | nih.goversnet.org |
| MCP-1 (CCL2) | Significantly reduced at higher doses | Not specified, but stated as significant | nih.gov |
In human dendritic cells (DCs), tanimilast decreased the release of pro-inflammatory cytokines (TNF-α and IL-6), chemokines (CXCL8, CCL3, CXCL10, and CCL19), and Th1- and Th17-polarizing cytokines (IL-12, IL-23, and IL-1β) in vitro. nih.govmedchemexpress.com
While significant effects were observed in sputum, major pharmacodynamic effects in the systemic compartment, in terms of inflammatory cytokine suppression in serum, were not consistently observed. nih.gov However, ex vivo challenge of blood samples with lipopolysaccharide (LPS) showed significant inhibition of TNFα production with higher doses of tanimilast, suggesting a potential to modulate systemic immune responses during exacerbations. nih.gov
Research into Gene Expression Profiles Modulated by Tanimilast in Cellular and Ex Vivo Models
Research has investigated the impact of tanimilast on gene expression profiles in various models. A post-hoc whole-genome gene expression microarray analysis was conducted in whole blood and sputum cells from patients treated with tanimilast. nih.gov Consistent with the protein-level findings in serum, the impact of tanimilast on gene expression in blood was minimal. nih.gov In contrast, in sputum, tanimilast significantly impacted the expression of a large number of genes, with a greater effect seen at higher doses. nih.gov
In LPS-stimulated human monocyte-derived dendritic cells (moDCs), tanimilast modulated the expression of a broad panel of genes involved in T cell immunosuppression. nih.govresearchgate.net These include upregulation of IDO1, TSP1, VEGF-A, and Amphiregulin, which are associated with the suppression of Th1/Th17 mediated conditions and inflammation resolution. nih.govresearchgate.net Notably, the upregulation of these same genes (TSP1, VEGF-A, AREG, and CD141) was also observed in sputum cells from COPD patients treated with tanimilast, suggesting the translational relevance of the in vitro findings. nih.govresearchgate.netersnet.org Tanimilast also increased the expression of CCR7 protein in human DCs. medchemexpress.com
In human neutrophils, tanimilast dose-dependently reduced the secretion of TNF-α and CXCL8 by modulating their mRNA expression. nih.gov
Characterization of Cellular Subpopulations and Surface Markers as Potential Response Indicators
Tanimilast has shown effects on various cellular subpopulations involved in inflammation. In a study involving COPD patients with chronic bronchitis, tanimilast treatment did not reduce the number of neutrophils, eosinophils, or lymphocytes in sputum but led to a significant reduction in macrophages compared with placebo. ersnet.org
In vitro studies have explored the effects of tanimilast on the phenotype and function of dendritic cells and lymphocytes. Tanimilast did not impair the acquisition of maturation markers like CD83 and CD86 on SARS-CoV-2 RNA-stimulated moDCs. frontiersin.org However, it did increase the expression of the lymph-node-homing receptor CCR7. frontiersin.org Tanimilast also modulated the expression of CD141 on LPS-stimulated moDCs. nih.govresearchgate.netnih.gov Increased CD141 expression correlated with the ability of DCs to uptake dead cells and skewed T cell polarization towards a Th2 phenotype. nih.govresearchgate.netnih.govresearchgate.net This suggests that CD141 may serve as a marker for immunomodulatory DCs induced by tanimilast. nih.gov
While tanimilast skewed CD4+ T cell polarization towards a Th2 phenotype without affecting proliferation, it restrained the proliferation and activation of cytotoxic CD8+ T cells induced by stimulated DCs, which was consistent with observed MHC-I reduction. frontiersin.org Tanimilast suppressed T-cell receptor-stimulated IFN-γ, IL-2, and IL-17 release in BAL cells from asthma patients. nih.gov Its effect on IFN-γ and IL-2 was greater than that of the corticosteroid 17-beclometasone monopropionate. nih.gov
In human neutrophils, tanimilast significantly decreased neutrophil-endothelium adhesion, degranulation, extracellular DNA traps casting, and cytokine secretion in vitro. mdpi.comnih.govresearchgate.net
Advanced Research Methodologies and Future Directions in Preclinical and Mechanistic Studies
Development of Complex In Vitro Co-culture Systems for Studying Cellular Interactions
Complex in vitro co-culture systems are increasingly utilized to mimic the intricate cellular environment found in the lungs and other relevant tissues. These systems allow for the study of interactions between different cell types involved in inflammatory responses, such as epithelial cells, fibroblasts, and various immune cells including macrophages, neutrophils, and lymphocytes, in the presence of Tanimilast. Studies using co-culture experiments with monocyte-derived dendritic cells (moDCs) and naive CD4+ T cells have shown that Tanimilast can modulate the T-cell polarizing properties of DCs. nih.gov Specifically, while not affecting CD4+ T cell proliferation, Tanimilast blunted the Th1 response induced by LPS-matured moDCs, decreasing the percentage of IFN-γ producing T cells. nih.gov Co-culture experiments also indicated that Tanimilast suppressed the activation of CD8+ T cells by LPS-moDCs, attenuating their proliferation and decreasing the production of IFN-γ and Granzyme B. nih.gov Furthermore, Tanimilast has been investigated for its ability to modulate the inflammatory activation induced by SARS-CoV-2 RNA in human DCs using an in vitro model. nih.govfrontiersin.org These studies demonstrated that Tanimilast decreased the release of pro-inflammatory cytokines (TNF-α, IL-6), chemokines (CCL3, CXCL9, CXCL10), and Th1-polarizing cytokines (IL-12, type I IFNs) from stimulated moDCs. frontiersin.org
Application of Advanced Ex Vivo Tissue Models for Translational Mechanistic Research
Ex vivo tissue models provide a bridge between in vitro cell culture and in vivo animal studies, allowing for the investigation of drug effects in a more physiologically relevant tissue context. These models can involve precision-cut lung slices or other tissue explants from healthy donors or patients with respiratory diseases. While specific detailed studies on Tanimilast using advanced ex vivo lung tissue models were not extensively detailed in the search results, research on PDE4 inhibitors in general utilizes such models to assess effects on inflammatory mediator release, airway smooth muscle tone, and immune cell infiltration within the tissue architecture. One study mentioned the characterization of contractile and relaxant responses in intralobular airways using a novel ex-vivo guinea pig model, highlighting the utility of such approaches in respiratory research. ersnet.org Another study utilized human ex vivo skin to study regeneration following microneedling, demonstrating the potential of ex vivo models to mimic tissue responses and evaluate therapeutic interventions. nih.gov Tanimilast has been tested in alveolar macrophages and lung tissue of COPD patients and healthy controls, showing potent inhibition of TNF-α production. nih.gov
Detailed Mechanistic Studies on Tanimilast's Binding Kinetics and Allosteric Effects on PDE4 Isoforms
Understanding the precise binding kinetics and potential allosteric effects of Tanimilast on different PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) is crucial for elucidating its selectivity and therapeutic profile. PDE4 enzymes have multiple isoforms arising from alternative splicing, leading to over 25 distinct protein isoforms with potentially different regulatory properties and cellular localization. researchgate.netnih.govresearchgate.net Tanimilast is described as a selective inhibitor of PDE4 isoforms A-D with equal potency and is reported to be more potent than roflumilast (B1684550) in inhibiting PDE4 enzymatic activity. dovepress.com Detailed kinetic studies, such as surface plasmon resonance or isothermal titration calorimetry, can provide quantitative data on binding affinity, association and dissociation rates, and the stoichiometry of Tanimilast-PDE4 interactions. Investigation into allosteric modulation, where Tanimilast binding at one site influences activity or ligand binding at another site on the PDE4 enzyme or its associated proteins, could reveal nuanced mechanisms of action and contribute to understanding its favorable tolerability profile compared to some other PDE4 inhibitors. imrpress.commdpi.com While specific detailed studies on Tanimilast's allosteric effects were not prominent in the search results, the concept of targeting PDE4 conformational states and influencing binding affinity is an area of interest in PDE4 inhibitor research. mdpi.com
Computational Modeling and Molecular Dynamics Simulations of Tanimilast-Target Interactions
Computational modeling and molecular dynamics (MD) simulations offer powerful tools to predict and analyze the interaction of Tanimilast with PDE4 enzymes at an atomic level. These methods can provide insights into the preferred binding poses, the stability of the complex, the dynamic behavior of the enzyme upon inhibitor binding, and the potential impact on protein conformation and flexibility. researchgate.netfrontiersin.orgdigitellinc.comnih.gov Molecular docking studies can initially predict binding orientations, while MD simulations over various timescales can simulate the dynamic interaction, providing information on the persistence of hydrogen bonds, hydrophobic contacts, and conformational changes. digitellinc.comnih.gov Such studies can help rationalize the observed potency and selectivity of Tanimilast for PDE4 isoforms and potentially identify key residues involved in high-affinity binding. Computational approaches are increasingly used in allosteric drug discovery to understand protein flexibility and its relationship to function. nih.gov Although specific computational studies focused solely on Tanimilast were not detailed, molecular docking and dynamics studies have been applied to other PDE4 inhibitors to understand their binding modes and stability within the active sites. researchgate.net
Investigation of Tanimilast's Effects on Cellular Energetics and Metabolic Reprogramming in Inflammatory Cells
Inflammatory cells undergo significant metabolic reprogramming to support their activation, proliferation, and effector functions. mdpi.comnih.govfrontiersin.orgfrontiersin.org This often involves a shift towards aerobic glycolysis (the Warburg effect) to meet increased energy and biosynthetic demands. nih.govfrontiersin.org Investigating how Tanimilast, through its inhibition of PDE4 and subsequent increase in cAMP, influences the metabolic pathways in key inflammatory cells (e.g., macrophages, neutrophils, lymphocytes) is a promising area of research. Elevated cAMP levels are generally associated with anti-inflammatory effects and can influence various cellular processes, including metabolism. Studies could explore Tanimilast's impact on glucose uptake, lactate (B86563) production, mitochondrial respiration, and the expression and activity of key metabolic enzymes in these cells. Understanding how Tanimilast modulates cellular energetics could reveal novel mechanisms by which it exerts its anti-inflammatory effects and potentially identify metabolic vulnerabilities in inflammatory pathways that can be targeted therapeutically. mdpi.comfrontiersin.org Research highlights the critical role of metabolic reprogramming in the differentiation and function of T-cells and other immune cells in inflammatory conditions. mdpi.comnih.govfrontiersin.org
Exploration of Novel Therapeutic Avenues and Biological Pathways Beyond Primary Inflammatory Targets
Beyond its primary role in inhibiting PDE4 and modulating classical inflammatory pathways, future research can explore novel therapeutic avenues and biological pathways influenced by Tanimilast. This could include investigating its effects on:
Tissue Remodeling and Fibrosis: Assessing Tanimilast's impact on fibroblast activation, collagen deposition, and the production of pro-fibrotic mediators, which are relevant in chronic respiratory diseases.
Angiogenesis: Examining its influence on the formation of new blood vessels, a process involved in both inflammation resolution and tissue repair.
Epithelial Barrier Function: Studying how Tanimilast affects the integrity and function of the airway epithelium, which is compromised in respiratory diseases.
Microbiome Interactions: Investigating potential interactions between Tanimilast and the respiratory microbiome, and how these interactions might influence inflammatory responses.
Specific Endotypes and Biomarkers: Focusing research on specific disease endotypes (e.g., T2 high vs. T2 low asthma, different COPD phenotypes) to determine if certain patient populations are more likely to benefit from Tanimilast therapy. Tanimilast has shown distinct immunomodulatory properties associated with a type 2 endotype and CD141 upregulation in DCs, suggesting complementary anti-inflammatory effects to inhaled corticosteroids. researchgate.netnih.govresearchgate.net Research suggests focusing on specific endotypes in asthma for more meaningful therapeutic approaches due to disease heterogeneity. researchgate.net
Combination Therapies: Exploring the potential for Tanimilast to be used in combination with other therapeutic agents to achieve synergistic effects or target multiple disease pathways. Tanimilast is being evaluated as an add-on therapy to existing treatments. clinicaltrials.eunih.gov
These advanced research methodologies and future directions aim to provide a more profound understanding of Tanimilast's pharmacological profile, identify potential new therapeutic applications, and optimize its use in the management of inflammatory diseases.
Q & A
Q. What is the mechanism of action of Tanimilast in modulating pulmonary inflammation?
Q. Which experimental models are used to evaluate Tanimilast’s efficacy in asthma research?
Two house dust mite (HDM)-driven murine models are commonly employed:
- Th2-dominant model (HDM/Alum) : Characterized by eosinophilic inflammation responsive to inhaled corticosteroids (ICS).
- Non-Th2 model (HDM/CFA) : Features mixed neutrophilic/eosinophilic inflammation resistant to ICS. Tanimilast reduced eosinophil counts by 42–79% in both models, with dose-dependent efficacy (0.3–3 mg/kg). Airway hyperresponsiveness (AHR) improved by 55–66% in resistance and elastance metrics .
Q. How does Tanimilast compare to roflumilast in potency and selectivity?
Tanimilast is ~7–10 times more potent than roflumilast in PDE4 inhibition, with an IC50 of 0.026 nM versus 0.18 nM for roflumilast. Its inhaled administration minimizes systemic exposure, reducing class-related side effects (e.g., nausea, emesis) seen with oral PDE4 inhibitors .
Advanced Research Questions
Q. How does Tanimilast modulate T-cell polarization compared to corticosteroids?
In LPS-matured dendritic cells (moDCs), Tanimilast suppresses Th1/Th17 polarization by reducing IL-12/IL-23 secretion while enhancing Th2 recruitment via CCL22 upregulation. Unlike budesonide, it does not inhibit T-cell proliferation but uniquely promotes IL-13+ Th2 cells in co-cultures with naïve CD4+ T cells. This dual immunomodulation suggests a mechanism distinct from steroids .
Mechanistic Comparison Table
| Parameter | Tanimilast | Budesonide |
|---|---|---|
| T-cell Proliferation | No effect | Significant reduction |
| IFN-γ (Th1) | Reduced | Reduced |
| IL-13 (Th2) | Increased | No effect |
| CD8+ Cytotoxicity | Reduced (IFN-γ, Granzyme B) | Reduced |
Q. What methodological approaches validate Tanimilast’s cardiac safety in clinical trials?
Phase 1 studies used mixed-effects modeling to analyze concentration-QTcF relationships, showing no significant slope (>0) and predicting a ΔΔQTcF <10 ms at clinically relevant doses (Cmax: 5,700 pg/ml). 24-hour ECG monitoring confirmed no arrhythmia risk or PR/QRS prolongation .
Q. How does Tanimilast address ICS-resistant inflammation in non-Th2 asthma models?
In the HDM/CFA model, Tanimilast (3 mg/kg) reduced eosinophils by 68% and suppressed IL-17, IFN-γ, and IL-1β, whereas budesonide was ineffective. This efficacy in steroid-resistant inflammation highlights its potential for severe asthma with non-Th2 endotypes .
Q. What contradictions exist between preclinical and clinical data on Tanimilast’s anti-inflammatory effects?
- Preclinical : Significant reduction in BALF eosinophils and cytokines in murine models .
- Clinical (Phase 2) : No reduction in sputum neutrophils/eosinophils but decreased macrophages and inflammatory mediators (LTB4, MMP-9) in COPD patients . Methodological Note : Discrepancies may arise from differences in inflammation localization (sputum vs. tissue) or species-specific responses. Preclinical models prioritize tissue-level effects, while clinical trials focus on sputum biomarkers .
Q. What is Tanimilast’s pharmacokinetic profile, and how does it influence dosing strategies?
After inhalation, systemic bioavailability is ~50%, with lung-selective exposure (sputum:blood ratio ~2,000:1). Plasma clearance is 22 L/h, and elimination is primarily metabolic (79% excreted via feces). The prolonged lung retention (inhaled half-life: 39 hours) supports twice-daily dosing .
PK Parameters Table
| Parameter | Value | Source |
|---|---|---|
| Absolute Bioavailability | 50% | |
| Plasma Half-life (IV) | 14 hours | |
| Excretion Route | Feces (71%), Urine (8%) |
Q. How does Tanimilast affect neutrophil extracellular trap (NET) formation?
Tanimilast reduces NET release by inhibiting citrullinated histone H4 and DNA-elastase complexes in PMA-stimulated neutrophils. This effect is dose-dependent and distinct from budesonide, which showed variable efficacy .
Q. What ongoing clinical trials explore Tanimilast’s therapeutic potential?
Phase 3 trials (PILASTER: NCT04636801; PILLAR: NCT04636814) evaluate Tanimilast as an add-on therapy in COPD. Recent phase 1 studies confirm safety in renal/hepatic impairment, with no dose adjustments required .
Q. Methodological Recommendations
- Preclinical Studies : Use HDM-driven models to assess both Th2 and non-Th2 inflammation. Include cytokine panels (IL-4, IL-13, IFN-γ, IL-17) and AHR metrics .
- Clinical Trials : Prioritize sputum biomarker analysis (e.g., LTB4, MMP-9) and combine with lung function tests (FEV1) .
- Safety Profiling : Employ concentration-QTc modeling and extended ECG monitoring to rule out cardiac liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
